1-Stearoyl-2-Arachidonoyl-SN-Glycerin

Übersicht

Beschreibung

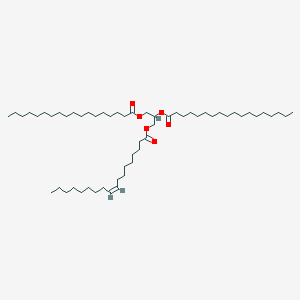

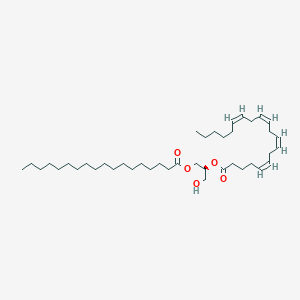

1-Stearoyl-2-Arachidonoyl-sn-Glycerol is a diacylglycerol (DAG) containing polyunsaturated fatty acids. It is composed of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position of the glycerol backbone . This compound is known for its role in activating protein kinase C (PKC) and augmenting nonselective cation channel (NSCC) activity .

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-2-Arachidonoyl-sn-Glycerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Forschung hat seine Beteiligung an verschiedenen physiologischen Prozessen gezeigt, darunter Zellwachstum, Differenzierung und Apoptose.

Wirkmechanismus

1-Stearoyl-2-Arachidonoyl-sn-Glycerol übt seine Wirkungen hauptsächlich durch die Aktivierung der Proteinkinase C (PKC) aus. Die Verbindung bindet an die regulatorische Domäne von PKC, was zu ihrer Aktivierung führt. Diese Aktivierung löst eine Kaskade nachgeschalteter Signalereignisse aus, die verschiedene zelluläre Prozesse regulieren, darunter Zellwachstum, Differenzierung und Apoptose . Zusätzlich kann es die Aktivität nicht-selektiver Kationenkanäle (NSCC) verstärken, was den Kalziumeinstrom und die intrazelluläre Signalübertragung beeinflusst .

Ähnliche Verbindungen:

1-Stearoyl-2-Oleoyl-sn-Glycerol: Enthält an der sn-2-Position Ölsäure anstelle von Arachidonsäure.

1-Palmitoyl-2-Arachidonoyl-sn-Glycerol: Enthält an der sn-1-Position Palmitinsäure anstelle von Stearinsäure.

Einzigartigkeit: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol ist aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Das Vorhandensein von Arachidonsäure, einer polyungesättigten Fettsäure, an der sn-2-Position verstärkt seine Fähigkeit, PKC zu aktivieren und Kalziumkanäle zu regulieren, was es von anderen Diacylglycerolen unterscheidet .

Wirkmechanismus

Target of Action

The primary target of 1-Stearoyl-2-arachidonoyl-SN-glycerol (SAG) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

SAG is a diacylglycerol (DAG) that contains polyunsaturated fatty acids . It can allosterically activate PKC . Allosteric activation refers to the regulation of an enzyme or protein that occurs via the binding of an activator or inhibitor molecule at a site other than the active site of the protein . SAG also augments the activity of nonselective cation channels (NSCC) .

Biochemical Pathways

SAG, as a DAG, is involved in the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis . The activation of PKC can lead to the phosphorylation and activation of downstream proteins, initiating a cascade of events within the cell .

Result of Action

The activation of PKC by SAG can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and cell survival . Additionally, the augmentation of NSCC activity by SAG can lead to changes in ion flux across the cell membrane, which can influence various cellular processes .

Biochemische Analyse

Biochemical Properties

1-Stearoyl-2-arachidonoyl-SN-glycerol plays a crucial role in biochemical reactions. It can activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Additionally, it can augment the activity of nonselective cation channels (NSCC), which are involved in various cellular functions, including the generation of electrical signals and the regulation of osmotic content .

Cellular Effects

The effects of 1-Stearoyl-2-arachidonoyl-SN-glycerol on cells are diverse and significant. By activating PKC, it influences cell function, including impacts on cell signaling pathways and gene expression . Its ability to augment NSCC activity also implies a role in regulating ion balance within cells .

Molecular Mechanism

At the molecular level, 1-Stearoyl-2-arachidonoyl-SN-glycerol exerts its effects through several mechanisms. It activates PKC, leading to the phosphorylation of various proteins and influencing numerous cellular processes . It also interacts with NSCC, enhancing their activity and influencing ion transport within cells .

Metabolic Pathways

1-Stearoyl-2-arachidonoyl-SN-glycerol is involved in several metabolic pathways due to its role as a diacylglycerol. It interacts with enzymes such as PKC and can influence metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol kann durch Veresterung von Glycerin mit Stearinsäure und Arachidonsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 1-Stearoyl-2-Arachidonoyl-sn-Glycerol enzymatische Verfahren unter Verwendung von Lipasen umfassen, die den Veresterungsprozess katalysieren. Diese Methode wird wegen ihrer Spezifität und milden Reaktionsbedingungen bevorzugt, die zur Erhaltung der Integrität der polyungesättigten Fettsäuren beitragen .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die polyungesättigten Fettsäureketten können einer Oxidation unterliegen, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Hauptprodukte, die gebildet werden:

Oxidation: Hydroperoxide, Aldehyde und Ketone.

Hydrolyse: Stearinsäure, Arachidonsäure und Glycerin.

Vergleich Mit ähnlichen Verbindungen

1-Stearoyl-2-Oleoyl-sn-Glycerol: Contains oleic acid instead of arachidonic acid at the sn-2 position.

1-Palmitoyl-2-Arachidonoyl-sn-Glycerol: Contains palmitic acid instead of stearic acid at the sn-1 position.

Uniqueness: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties. The presence of arachidonic acid, a polyunsaturated fatty acid, at the sn-2 position enhances its ability to activate PKC and regulate calcium channels, distinguishing it from other diacylglycerols .

Eigenschaften

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLMTYRMFVYNT-IUJDHQGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286391 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65914-84-3 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-arachidonoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)